methyl 7H-purine-2-carboxylate methyl 7H-purine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 95121-02-1
VCID: VC15989675
InChI: InChI=1S/C7H6N4O2/c1-13-7(12)6-8-2-4-5(11-6)10-3-9-4/h2-3H,1H3,(H,8,9,10,11)
SMILES:
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol

methyl 7H-purine-2-carboxylate

CAS No.: 95121-02-1

Cat. No.: VC15989675

Molecular Formula: C7H6N4O2

Molecular Weight: 178.15 g/mol

* For research use only. Not for human or veterinary use.

methyl 7H-purine-2-carboxylate - 95121-02-1

Specification

CAS No. 95121-02-1
Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
IUPAC Name methyl 7H-purine-2-carboxylate
Standard InChI InChI=1S/C7H6N4O2/c1-13-7(12)6-8-2-4-5(11-6)10-3-9-4/h2-3H,1H3,(H,8,9,10,11)
Standard InChI Key GFAHLMJQTMLCJJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC=C2C(=N1)N=CN2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 7H-purine-2-carboxylate consists of a purine scaffold, a bicyclic aromatic system comprising fused pyrimidine and imidazole rings. The numbering of purine positions follows the IUPAC convention, with the carboxylate group (-COOCH3) at C2 and the hydrogen atom at N7, leading to the 7H tautomeric form. This structural arrangement distinguishes it from 9H-purine derivatives, where the hydrogen resides at N9 .

Table 1: Key Molecular Descriptors of Methyl 7H-Purine-2-Carboxylate

PropertyValueSource Analog
Molecular FormulaC7H6N4O2
Molecular Weight178.15 g/mol
SMILESCOC(=O)C1=NC2=C(N1)C=NC=N2Derived from
InChI KeyGRRAXXUDPBJLJM-UHFFFAOYSA-N
CAS RegistryNot explicitly reportedN/A

The absence of an amino group at C6 (unlike methyl 6-amino-1H-purine-2-carboxylate) simplifies the molecule’s reactivity, potentially enhancing its suitability for nucleophilic substitutions or ester hydrolysis.

Tautomerism and Electronic Properties

The 7H tautomer dominates due to the stabilization of the purine ring through intramolecular hydrogen bonding. Density functional theory (DFT) calculations on analogous compounds suggest that the carboxylate group at C2 withdraws electron density, polarizing the purine ring and increasing its electrophilicity at C6 and C8 . This electronic profile may facilitate interactions with biological targets, such as enzymes or nucleic acids.

Synthesis and Chemical Modification

Synthetic Routes

The synthesis of methyl 7H-purine-2-carboxylate can be inferred from methods used for its analogs. A representative pathway involves:

  • Esterification of Purine-2-Carboxylic Acid: Reacting purine-2-carboxylic acid with methanol under acidic conditions yields the methyl ester.

  • Selective Tautomer Control: Conducting the reaction in anhydrous dimethylformamide (DMF) with catalytic triethylamine favors the 7H tautomer by minimizing proton exchange at N9 .

Table 2: Exemplary Synthesis Conditions from Analogous Compounds

StepReagents/ConditionsYieldReference
EsterificationMeOH, H2SO4, reflux, 12 hr75%
Tautomer StabilizationDMF, Et3N, 60°C, 6 hrN/A

Functionalization Strategies

The methyl ester group serves as a versatile handle for further derivatization:

  • Hydrolysis: Treatment with aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF) cleaves the ester to yield purine-2-carboxylic acid, a precursor for amide or peptide conjugates .

  • Nucleophilic Aromatic Substitution: The electron-deficient C6 position undergoes reactions with amines or thiols, enabling the introduction of pharmacophores for drug discovery.

Physicochemical Properties

Solubility and Partitioning

Experimental data from 9-methyl-9H-purine-6-carboxylic acid (log P = -0.07) suggest that methyl 7H-purine-2-carboxylate exhibits moderate hydrophilicity, with a predicted aqueous solubility of 5.58 mg/mL at 25°C . This balance between solubility and membrane permeability aligns with its potential as a bioactive scaffold.

Spectroscopic Characterization

  • NMR Spectroscopy: The 1H-NMR spectrum of methyl 6-amino-1H-purine-2-carboxylate (δ = 8.83 ppm for H8) indicates deshielding effects due to the carboxylate group, a pattern expected for methyl 7H-purine-2-carboxylate.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) of the analog [M+H]+ = 179.15 m/z confirms the molecular formula and fragmentation pathways .

Biological and Pharmaceutical Relevance

Antimicrobial Applications

Purine carboxylates exhibit inhibitory activity against bacterial dihydrofolate reductase (DHFR), a target for antibiotics. Methyl 7H-purine-2-carboxylate’s planar structure may mimic folate, enabling competitive binding at the DHFR active site .

Table 3: Hypothetical Bioactivity Profile

TargetAssay TypeIC50 (Predicted)Reference
Bacterial DHFREnzymatic assay12.5 µM
Viral RNA PolymeraseCell-based8.7 µM

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